
Thiocolchicoside S-Oxide (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocolchicoside S-Oxide (Mixture of Diastereomers) is a compound with the molecular formula C₂₇H₃₃NO₁₁S and a molecular weight of 579.62 . It is a derivative of thiocolchicoside, which is known for its muscle relaxant and anti-inflammatory properties . This compound is used primarily in research settings, particularly in the fields of neurology and pharmacology .
Chemical Reactions Analysis
Thiocolchicoside S-Oxide (Mixture of Diastereomers) can undergo various chemical reactions, including:
Oxidation: The compound itself is an oxidized form of thiocolchicoside.
Reduction: Potential reduction reactions could revert it to its parent compound, thiocolchicoside.
Substitution: It may undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions for these reactions would depend on the specific transformation desired. Major products formed from these reactions would include derivatives of thiocolchicoside with different functional groups or oxidation states .
Scientific Research Applications
Thiocolchicoside S-Oxide (Mixture of Diastereomers) has several scientific research applications, including:
Neurology: It is used to study GABA receptors and other neurological pathways.
Pharmacology: The compound is investigated for its potential therapeutic effects in conditions such as epilepsy, pain, and inflammation.
Biology: Research includes its effects on cellular processes and molecular interactions.
Medicine: It is explored for its muscle relaxant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Thiocolchicoside S-Oxide (Mixture of Diastereomers) is believed to involve the antagonism of nicotinic acetylcholine receptors and competitive antagonism of GABA A and glycine receptors . These interactions lead to its muscle relaxant and anti-inflammatory effects. The compound’s molecular targets and pathways include neurotransmitter receptors and associated signaling pathways .
Comparison with Similar Compounds
Thiocolchicoside S-Oxide (Mixture of Diastereomers) can be compared with other similar compounds, such as:
Thiocolchicoside: The parent compound, known for its muscle relaxant properties.
Colchicine: A natural anti-inflammatory glycoside from which thiocolchicoside is derived.
Other muscle relaxants: Compounds like baclofen and tizanidine, which also target neurotransmitter receptors but have different mechanisms of action.
Thiocolchicoside S-Oxide (Mixture of Diastereomers) is unique due to its specific receptor interactions and the presence of multiple diastereomers .
Properties
Molecular Formula |
C27H33NO11S |
|---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
N-[1,2-dimethoxy-10-methylsulfinyl-9-oxo-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C27H33NO11S/c1-12(30)28-16-7-5-13-9-18(38-27-24(34)23(33)22(32)19(11-29)39-27)25(36-2)26(37-3)21(13)14-6-8-20(40(4)35)17(31)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16?,19?,22-,23+,24-,27-,40?/m1/s1 |
InChI Key |
VUHBNTRUHKWKJH-QZNLINAESA-N |
Isomeric SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)S(=O)C)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H](C(O4)CO)O)O)O |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)S(=O)C)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















